Physicochemical Identity and Purity Differentiation
Based on vendor specifications, the target compound (TN) and its closest positional isomer, 2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide (CMP1), share an identical molecular formula (C17H17FN4O2) and molecular weight. The sole differentiator is the regioisomeric substitution pattern: 2-fluorophenyl/N-pyridin-4-ylmethyl (TN) vs. 4-fluorophenyl/N-pyridin-2-ylmethyl (CMP1). Both are supplied at a minimum purity of 95%, though certified analytical data (HPLC, NMR) from the supplier is required to confirm batch-specific purity.
| Evidence Dimension | Molecular Identity and Purity |
|---|---|
| Target Compound Data | C17H17FN4O2, MW 328.35 g/mol, 2-fluorophenyl, pyridin-4-ylmethyl regioisomer. Typical purity ≥95%. |
| Comparator Or Baseline | 2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide (CMP1): C17H17FN4O2, MW 328.35 g/mol, 4-fluorophenyl, pyridin-2-ylmethyl regioisomer. Typical purity ≥95%. |
| Quantified Difference | Isosteric: No difference in molecular weight, formula, or bulk purity. The difference is purely regioisomeric. |
| Conditions | Vendor-provided Certificate of Analysis (CoA) specifications. |
Why This Matters
When screening libraries, regioisomeric purity is paramount; the presence of even 5% of an isomer could lead to false hits, as the isomer may possess entirely different biological activity.
